(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one
Overview
Description
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one is an organic compound that features a conjugated system with both benzo[d][1,3]dioxole and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one typically involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with quinoxalin-5-ylacetic acid under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its structure suggests it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its unique structure may offer therapeutic potential for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or dyes. Its conjugated system may impart desirable electronic properties.
Mechanism of Action
The mechanism of action of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,5-triamino-2,4,6-trinitrobenzene (TATB): Known for its stability and use in explosives.
2-fluoro-1,3-diamino-4,6-dinitrobenzene: Similar in structure and used in high-energy materials.
Uniqueness
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one is unique due to its combination of benzo[d][1,3]dioxole and quinoxaline moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-quinoxalin-5-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-15(13-5-7-16-17(10-13)23-11-22-16)6-4-12-2-1-3-14-18(12)20-9-8-19-14/h1-10H,11H2/b6-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKVUYPQTLDMCZ-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=C4C(=CC=C3)N=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=C4C(=CC=C3)N=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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